molecular formula C32H39N3O4 B1665607 4-(((2R,5S)-4-((R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-yl)methyl)benzoic acid CAS No. 561068-32-4

4-(((2R,5S)-4-((R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-yl)methyl)benzoic acid

Cat. No. B1665607
M. Wt: 529.7 g/mol
InChI Key: DDSCNRYOJYAXOK-DUELTEGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARD-353 is a nonpeptide delta receptor agonist with cardioprotective effects.

Scientific Research Applications

Cardioprotective Effects

  • Study 1 : Research on ARD-353, a novel δ-receptor selective compound closely related to your compound of interest, showed promising results in reducing myocardial infarct size in a rat model. This nonpeptide δ-receptor agonist demonstrated cardioprotective effects without significant central nervous system penetration, indicating its potential for clinical use in ischemia-related conditions (Watson et al., 2006).

Opioid Receptor Affinity

  • Study 2 : Compounds related to the one , particularly those with affinity for mu- and delta-opioid receptors, were synthesized and evaluated. These compounds showed good affinity, particularly at mu-receptors, suggesting potential applications in pain management or neurological research (Kim et al., 2003).

Antimicrobial Agents

  • Study 3 : A study focused on the synthesis of novel pyridone carboxylic acids related to your compound, which were evaluated for their antimicrobial properties. The study highlighted the role of specific structural modifications in influencing antimicrobial activity (Uno et al., 1993).

Metal Complex Formation

  • Study 4 : Research into polydentate ligands, including compounds structurally similar to the one you're interested in, explored their reactivity with various metal acceptors. Such studies are crucial in the field of inorganic chemistry and materials science (Pettinari et al., 2001).

Antifungal Activity

  • Study 5 : Investigations into triazolylindole derivatives, which include structures similar to your compound, revealed significant antifungal activity. This research is particularly relevant in developing new antifungal drugs or agricultural chemicals (Singh & Vedi, 2014).

properties

CAS RN

561068-32-4

Product Name

4-(((2R,5S)-4-((R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-yl)methyl)benzoic acid

Molecular Formula

C32H39N3O4

Molecular Weight

529.7 g/mol

IUPAC Name

4-[[(2R,5S)-4-[(R)-[4-(diethylcarbamoyl)phenyl]-(3-hydroxyphenyl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]benzoic acid

InChI

InChI=1S/C32H39N3O4/c1-5-33(6-2)31(37)26-16-14-25(15-17-26)30(28-8-7-9-29(36)18-28)35-20-22(3)34(19-23(35)4)21-24-10-12-27(13-11-24)32(38)39/h7-18,22-23,30,36H,5-6,19-21H2,1-4H3,(H,38,39)/t22-,23+,30-/m1/s1

InChI Key

DDSCNRYOJYAXOK-DUELTEGESA-N

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC4=CC=C(C=C4)C(=O)O)C

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC4=CC=C(C=C4)C(=O)O)C

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC4=CC=C(C=C4)C(=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-(4-((4-diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-ylmethyl)benzoic acid
ARD 353
ARD-353
ARD353

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(((2R,5S)-4-((R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-yl)methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(((2R,5S)-4-((R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-yl)methyl)benzoic acid
Reactant of Route 3
4-(((2R,5S)-4-((R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-yl)methyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(((2R,5S)-4-((R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-yl)methyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(((2R,5S)-4-((R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-yl)methyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(((2R,5S)-4-((R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-yl)methyl)benzoic acid

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